![molecular formula C18H34BrF2N B14219134 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide CAS No. 823178-62-7](/img/structure/B14219134.png)
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[5.1.0]octane structure.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-alkylation:
Formation of the hydrobromide salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced fluorination techniques to ensure selective introduction of fluorine atoms.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure and fluorine content make it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The N,N-dipentyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dibutylbicyclo[5.1.0]octan-1-amine: Similar structure but with different alkyl chain length.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-7-amine: Similar structure but with the amine group at a different position.
Uniqueness
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide is unique due to its specific combination of fluorine atoms and N,N-dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
823178-62-7 |
|---|---|
Fórmula molecular |
C18H34BrF2N |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H33F2N.BrH/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20;/h16H,3-15H2,1-2H3;1H |
Clave InChI |
IMWVNGRTYYFBAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
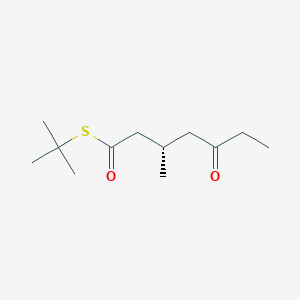
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
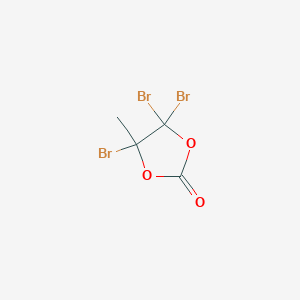
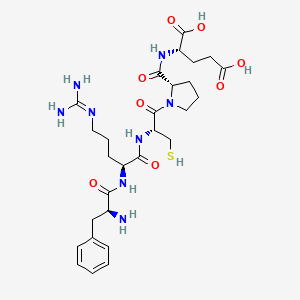

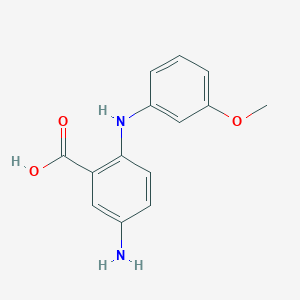

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
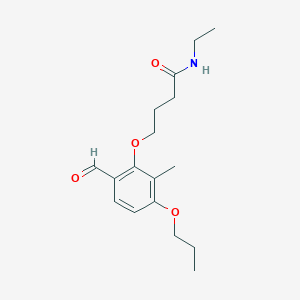

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)

